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Compound of Interest

Compound Name: 3-Methoxypropyl isothiocyanate

Cat. No.: B101897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
methoxypropyl isothiocyanate (CAS No: 17702-11-3), a compound of interest in various

chemical and pharmaceutical research fields. This document presents a detailed analysis of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supplemented with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for 3-methoxypropyl
isothiocyanate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.62 t 2H -CH₂-NCS

3.48 t 2H -O-CH₂-

3.34 s 3H -O-CH₃

1.95 p 2H -CH₂-CH₂-CH₂-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm Assignment

130.0 -N=C=S

70.1 -O-CH₂-

58.7 -O-CH₃

45.3 -CH₂-NCS

28.5 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy
Technique: Neat (Capillary Cell)

Wavenumber (cm⁻¹) Intensity Assignment

2930 Strong C-H stretch (alkane)

2090 Very Strong -N=C=S asymmetric stretch

1450 Medium CH₂ bend

1380 Medium CH₃ bend

1110 Strong C-O-C stretch
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Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

131 45 [M]⁺ (Molecular Ion)

100 20 [M - OCH₃]⁺

72 100 [CH₂NCS]⁺

58 85 [C₃H₆O]⁺

45 60 [CH₂OCH₃]⁺

Experimental Protocols
The following sections detail the standardized methodologies for the acquisition of the spectral

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-methoxypropyl isothiocyanate (approximately 10-20 mg) is prepared in

deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR: The proton NMR spectrum is recorded on a 300 MHz spectrometer. Data

acquisition involves a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition

time of 2.0 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the

final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ

0.00).

¹³C NMR: The carbon-13 NMR spectrum is acquired on the same spectrometer operating at

a frequency of 75 MHz. The spectrum is obtained using a proton-decoupled pulse sequence

with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5

seconds. Approximately 1024 scans are accumulated. Chemical shifts are referenced to the

solvent peak of CDCl₃ (δ 77.16) and reported in ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of

neat 3-methoxypropyl isothiocyanate is placed between two potassium bromide (KBr) plates

to form a thin capillary film. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral analysis is performed using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 3-
methoxypropyl isothiocyanate in a volatile organic solvent (e.g., dichloromethane) is injected

into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The

column temperature is programmed to ramp from an initial temperature to a final temperature

to ensure adequate separation. The separated compound then enters the mass spectrometer.

The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of

40-200 amu.

Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectral analysis of 3-
methoxypropyl isothiocyanate.
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Caption: Workflow for the spectral analysis of 3-methoxypropyl isothiocyanate.

To cite this document: BenchChem. [Spectral Data Analysis of 3-Methoxypropyl
Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101897#3-methoxypropyl-isothiocyanate-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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